

Application Notes and Protocols for L-732,138 in Cell Culture Experiments

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Compound of Interest

Compound Name: L-732138

Cat. No.: B1673949

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Introduction

L-732,138 is a potent and selective non-peptide competitive antagonist of the tachykinin neurokinin-1 (NK-1) receptor.^{[1][2][3]} The NK-1 receptor is the preferred receptor for the neuropeptide Substance P (SP). The SP/NK-1 receptor signaling pathway is implicated in various physiological and pathological processes, including inflammation, pain transmission, and the proliferation of certain tumor cells.^{[4][5]} In cancer biology, the binding of SP to the NK-1 receptor can trigger mitogenic signaling and exert anti-apoptotic effects, promoting tumor growth and survival.^{[4][6]} L-732,138 competitively blocks this interaction, thereby inhibiting SP-induced signaling and eliciting anti-proliferative and pro-apoptotic effects in cancer cells that express the NK-1 receptor.^{[4][6][7]} These characteristics make L-732,138 a valuable tool for studying the role of the SP/NK-1 pathway in cancer and other diseases, and for investigating its potential as an anti-cancer agent.

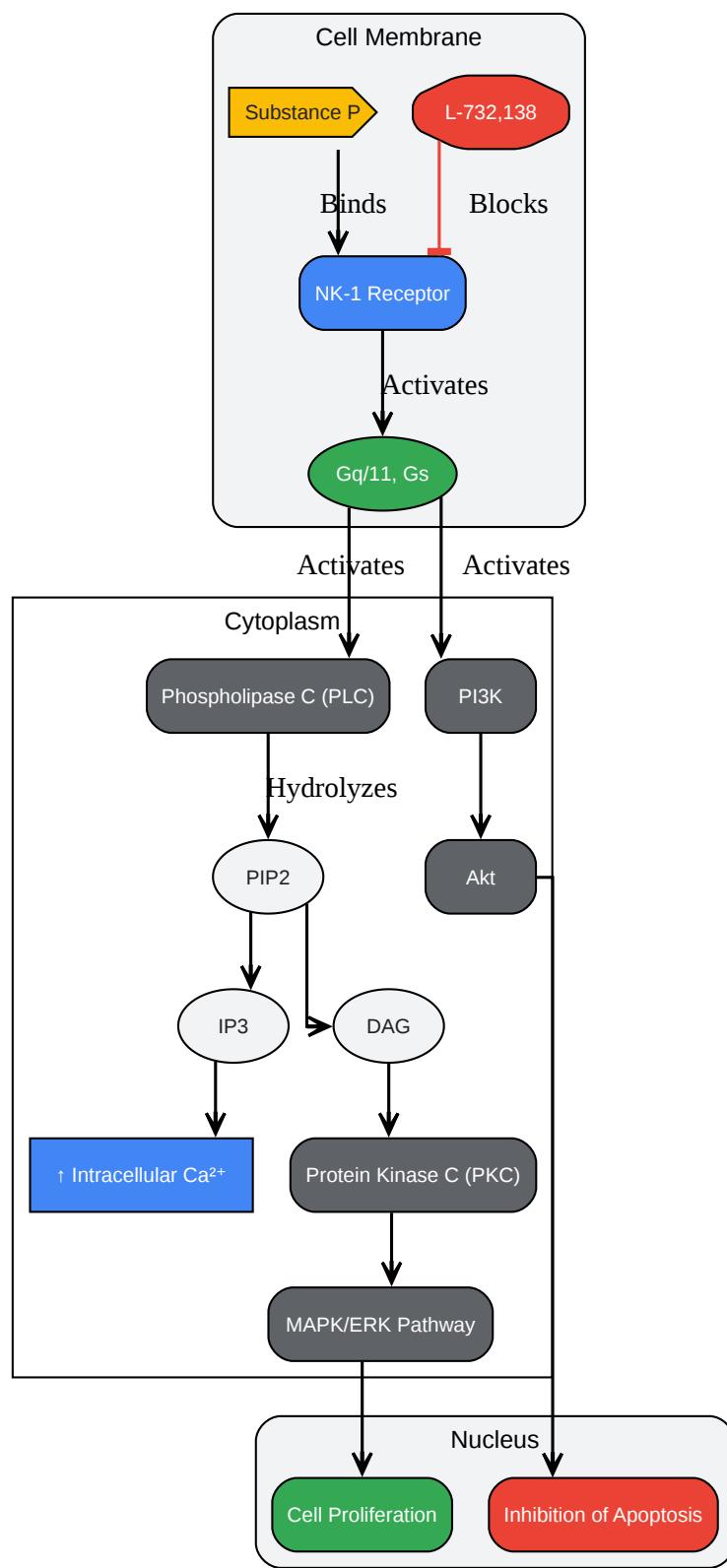
Physicochemical Properties and Storage

Property	Value	Reference
Molecular Weight	472.38 g/mol	[1] [2]
Formula	C ₂₂ H ₁₈ F ₆ N ₂ O ₃	[1] [2]
Solubility	DMSO: 94 mg/mL (198.99 mM)	[1] [2]
Ethanol: 94 mg/mL	[1]	
Water: Insoluble	[1]	
Storage (Powder)	3 years at -20°C	[1]
Storage (Stock Solution in DMSO)	1 year at -80°C; 1 month at -20°C	[1]

Note: It is recommended to use fresh DMSO as moisture can reduce solubility. Aliquot stock solutions to avoid repeated freeze-thaw cycles.[\[1\]](#)

Mechanism of Action

L-732,138 acts as a competitive antagonist at the NK-1 receptor.[\[1\]](#)[\[8\]](#) In normal physiology, the binding of Substance P to the G-protein coupled NK-1 receptor (primarily coupled to Gq/11 and Gs) initiates a signaling cascade.[\[5\]](#)[\[9\]](#) This leads to the activation of Phospholipase C (PLC), which in turn generates inositol triphosphate (IP₃) and diacylglycerol (DAG).[\[5\]](#) This results in an increase in intracellular calcium (Ca²⁺) and the activation of Protein Kinase C (PKC).[\[5\]](#) Subsequent downstream signaling involves the activation of pathways such as the mitogen-activated protein kinase (MAPK/ERK) and phosphoinositide 3-kinase (PI3K)/Akt pathways, which promote cell proliferation and survival.[\[6\]](#)[\[7\]](#) L-732,138 blocks the initial binding of Substance P, thereby inhibiting these downstream proliferative and anti-apoptotic signals.

[Click to download full resolution via product page](#)**Caption:** NK-1 Receptor Signaling Pathway and Inhibition by L-732,138.

Quantitative Data Summary

The following tables summarize the in vitro efficacy of L-732,138 on various human cancer cell lines.

Table 1: IC₅₀ and IC₁₀₀ Values for Cell Growth Inhibition

Cell Line	Cancer Type	IC ₅₀ (μM)	IC ₁₀₀ (μM)	Reference
COLO 858	Melanoma	44.6	~100	[7]
MEL HO	Melanoma	76.3	~100	[7]
COLO 679	Melanoma	64.2	~100	[7]
SW-403	Colon Carcinoma	75.28	127.4	[4]
23132-87	Gastric Carcinoma	76.8	157.2	[4]

Table 2: Induction of Apoptosis by L-732,138

Cell Lines	Cancer Type	L-732,138 Concentration	% Apoptotic Cells (Mean ± SD)	Reference
Melanoma (COLO 858, MEL HO, COLO 679)	Melanoma	IC ₅₀	43.6 ± 2.6	[7]
Melanoma (COLO 858, MEL HO, COLO 679)	Melanoma	IC ₁₀₀	51.4 ± 4.5	[7]
23132-87	Gastric Carcinoma	IC ₁₀₀	72.1	[4]
SW-403	Colon Carcinoma	IC ₁₀₀	59.3	[4]

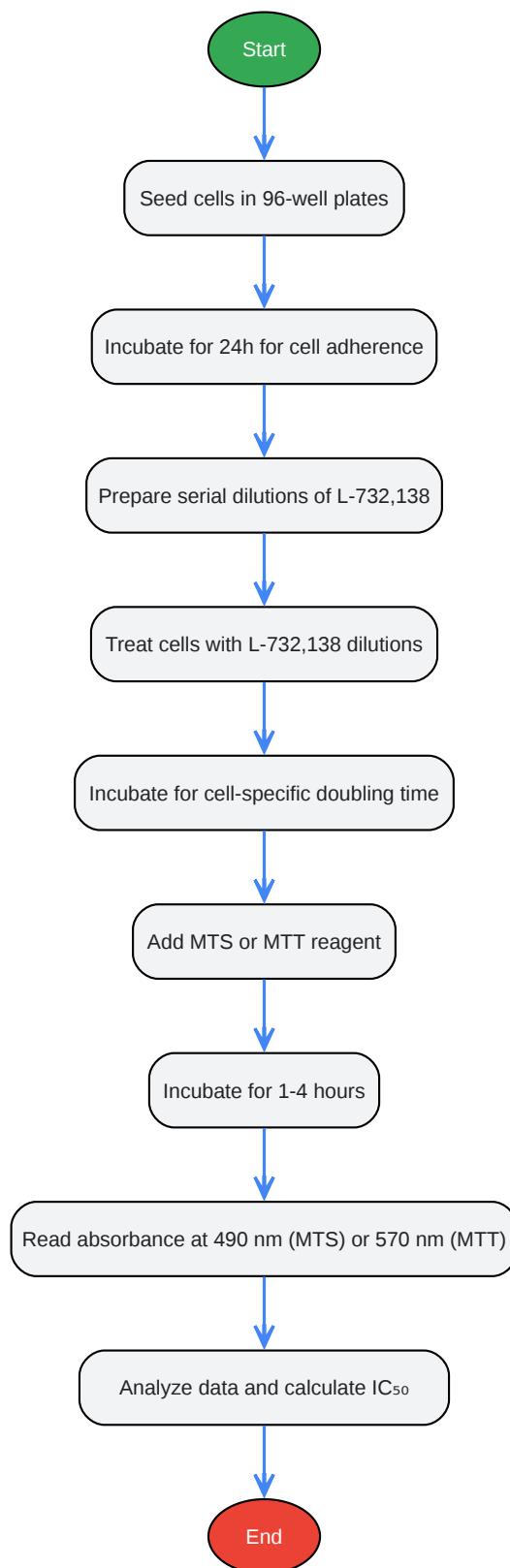
Experimental Protocols

Preparation of L-732,138 Stock Solution

- **Reconstitution:** Prepare a stock solution of L-732,138 in sterile, anhydrous DMSO. For example, to prepare a 10 mM stock solution, dissolve 4.72 mg of L-732,138 in 1 mL of DMSO.
- **Storage:** Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles. Store aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 1 year).[\[1\]](#)

Cell Viability Assay (MTS/MTT Assay)

This protocol is designed to determine the dose-dependent effect of L-732,138 on the viability of adherent cancer cells.

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